molecular formula C9H6BrNO3S B1322520 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid CAS No. 951499-33-5

3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B1322520
CAS No.: 951499-33-5
M. Wt: 288.12 g/mol
InChI Key: FAEORLGNVFZBAX-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid exhibits a complex heterocyclic framework consisting of two distinct ring systems connected through a direct carbon-carbon bond. The compound features a five-membered isoxazole ring (containing nitrogen and oxygen heteroatoms) linked to a five-membered thiophene ring that carries a bromine substituent at the 5-position. The molecular formula C₉H₆BrNO₃S corresponds to a molecular weight of approximately 288.12 grams per mole, indicating a relatively compact yet structurally diverse molecule.

Crystallographic analysis of related isoxazole carboxylic acid derivatives reveals important structural parameters that can be extrapolated to understand the three-dimensional arrangement of atoms in this compound. Studies on 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid demonstrate that the carboxylic acid group typically adopts a near-coplanar orientation with the isoxazole ring, with dihedral angles typically ranging from 5 to 10 degrees. This planar arrangement facilitates intramolecular interactions and influences the overall molecular stability.

The crystalline packing of similar isoxazole carboxylic acids exhibits characteristic hydrogen bonding patterns that significantly influence their solid-state properties. In related compounds, inversion dimers are commonly observed, linked by pairs of oxygen-hydrogen hydrogen bonds between carboxylic acid groups. These dimeric structures create cyclic hydrogen bonding motifs with ring descriptor notation typically represented as R₂²(8), indicating eight-membered rings formed by two molecules connected through double hydrogen bonds.

Table 1: Crystallographic Parameters for Related Isoxazole Carboxylic Acids

Parameter 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Expected Range for Target Compound
Space Group P2₁/c Monoclinic systems
Unit Cell Volume 1116.57 ų 1000-1300 ų
Dihedral Angle (Ring-COOH) 5.3° 5-15°
Hydrogen Bond Distance 2.662 Å 2.6-2.8 Å

The presence of the bromothiophene substituent introduces additional complexity to the molecular geometry through potential steric interactions and electronic effects. The sulfur atom in the thiophene ring contributes to the overall electron density distribution, while the bromine substituent provides both steric bulk and strong electronegativity that can influence intermolecular interactions in the crystalline state.

Spectroscopic Identification Techniques (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Spectroscopic characterization of 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid requires multiple complementary techniques to fully elucidate its structural features and confirm its identity. Fourier Transform Infrared spectroscopy provides crucial information about the functional groups present in the molecule and their bonding environments.

The Fourier Transform Infrared spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecular structure. The carboxylic acid functionality typically displays a broad absorption band in the region of 2500-3300 wavenumbers per centimeter, attributed to the stretching vibration of the oxygen-hydrogen bond participating in hydrogen bonding interactions. The carbonyl stretching vibration of the carboxylic acid group appears as a strong absorption around 1650-1700 wavenumbers per centimeter, with the exact position influenced by the degree of hydrogen bonding and the electronic environment provided by the heterocyclic framework.

Table 2: Characteristic Fourier Transform Infrared Absorption Bands

Functional Group Wavenumber Range (cm⁻¹) Assignment Intensity
O-H (COOH) 2500-3300 Stretching vibration Broad, medium
C=O (COOH) 1650-1700 Carbonyl stretching Strong
C=N (isoxazole) 1600-1650 Imine stretching Medium
C-H (aromatic) 3000-3100 Aromatic C-H stretch Medium
C-Br 500-700 Carbon-bromine stretch Medium

Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Proton Nuclear Magnetic Resonance analysis reveals distinct chemical shift patterns for the various proton environments present in the structure. The methyl group attached to the isoxazole ring typically appears as a singlet around 2.5-2.8 parts per million, while the thiophene ring protons exhibit characteristic chemical shifts in the aromatic region between 7.0-8.0 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information by revealing the carbon framework of the molecule. The carboxylic acid carbon typically resonates around 160-170 parts per million, while the aromatic carbons of both the isoxazole and thiophene rings appear in the range of 100-160 parts per million. The methyl carbon substituent on the isoxazole ring exhibits a characteristic upfield shift, typically appearing around 10-15 parts per million.

The complex electronic structure arising from the conjugated heterocyclic system creates unique Nuclear Magnetic Resonance splitting patterns that can be analyzed to confirm the connectivity and substitution pattern of the molecule. The coupling constants between adjacent protons provide information about the dihedral angles and conformational preferences of the molecule in solution.

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry approaches, particularly Density Functional Theory calculations, provide valuable insights into the electronic structure and geometric properties of 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid. These theoretical methods complement experimental characterization techniques by predicting molecular properties that may be difficult to measure directly and by providing detailed information about electronic distribution and molecular orbitals.

Density Functional Theory calculations using the B3LYP functional with 6-31G+(d,p) basis sets have proven effective for similar isoxazole derivatives, providing accurate predictions of geometric parameters, vibrational frequencies, and electronic properties. The optimized molecular geometry obtained from these calculations reveals the preferred conformation of the molecule in the gas phase, including bond lengths, bond angles, and dihedral angles between the ring systems.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, provide crucial information about the electronic properties and reactivity of the compound. The energy gap between these orbitals influences the optical properties and chemical stability of the molecule. For related isoxazole derivatives, this energy gap typically ranges from 4.0 to 6.0 electron volts, indicating moderate electronic stability.

Table 3: Predicted Computational Parameters from Density Functional Theory Studies

Property Predicted Value Method Basis Set
HOMO Energy -6.2 to -6.8 eV B3LYP 6-31G+(d,p)
LUMO Energy -1.5 to -2.1 eV B3LYP 6-31G+(d,p)
Energy Gap 4.1 to 5.3 eV B3LYP 6-31G+(d,p)
Dipole Moment 3.5 to 4.5 Debye B3LYP 6-31G+(d,p)

Natural Bond Orbital analysis provides detailed information about the electron density distribution and bonding characteristics within the molecule. This analysis reveals the degree of charge transfer between different atomic centers and identifies areas of high and low electron density that influence chemical reactivity and intermolecular interactions.

The computational prediction of vibrational frequencies allows for direct comparison with experimental Fourier Transform Infrared spectra, enabling assignment of specific absorption bands to particular vibrational modes. This correlation between theoretical and experimental data validates both the computational model and the spectroscopic assignments, providing confidence in the structural characterization.

Molecular electrostatic potential surfaces calculated from Density Functional Theory provide visual representation of the charge distribution across the molecule, identifying regions of positive and negative electrostatic potential that govern intermolecular interactions and binding preferences. These surfaces are particularly useful for understanding the hydrogen bonding capabilities of the carboxylic acid group and the electronic effects of the bromine substituent on the thiophene ring.

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3S/c1-4-7(9(12)13)8(11-14-4)5-2-3-6(10)15-5/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEORLGNVFZBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(S2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid typically involves the bromination of thiophene derivatives followed by cyclization to form the isoxazole ring. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of thiophene, followed by a cyclization reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination of thiophene derivatives.

    Lewis Acids: Such as aluminum chloride (AlCl3) for facilitating electrophilic substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiophene and isoxazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, leading to modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Key Compounds:

3-(4-Bromothiophen-2-yl)-5-methylisoxazole-4-carboxylic acid (41l) Bromine at position 4 of the thiophene ring instead of position 5.

5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid (41p)

  • Substitutes bromine with a methyl group on the thiophene ring.
  • The methyl group increases lipophilicity but reduces electronegativity, which could influence solubility and metabolic stability .

3-(2,6-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid (70) Replaces the thiophene ring with a dibrominated phenyl group.

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CMIC acid)

  • Chlorine substituent on the phenyl ring.
  • Chlorine’s smaller atomic radius compared to bromine may reduce steric effects while maintaining moderate electronegativity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Solubility
3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid* C₉H₇BrNO₃S 312.13 5-Bromo-thiophen-2-yl Not explicitly reported (analogs: slightly soluble in chloroform, MeOH, DMSO)
3-(4-Bromothiophen-2-yl)-5-methylisoxazole-4-carboxylic acid (41l) C₉H₇BrNO₃S 312.13 4-Bromo-thiophen-2-yl Chloroform, MeOH, DMSO (slight)
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid (41p) C₁₀H₉NO₃S 223.24 5-Methyl-thiophen-2-yl Not specified
3-(2,6-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid (70) C₁₁H₈Br₂NO₃ 394.00 2,6-Dibromo-phenyl Recrystallized from MeOH
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CMIC acid) C₁₁H₈ClNO₃ 237.64 2-Chloro-phenyl Not specified

*Note: Data for the exact 5-bromothiophene isomer is inferred from analogs.

Biological Activity

3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound notable for its unique structural features, which include a bromothiophene moiety and an isoxazole ring. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid can be represented as follows:

  • IUPAC Name : 3-(5-bromothiophen-2-yl)-5-methylisoxazole-4-carboxylic acid
  • Molecular Formula : C₉H₆BrN₃O₃S
  • CAS Number : 951499-33-5

Structural Features

FeatureDescription
Bromine SubstitutionEnhances electrophilic properties
Isoxazole RingContributes to biological activity
Carboxylic Acid GroupFacilitates interactions with biological targets

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromothiophene moiety may enhance the compound's ability to modulate enzyme activity, while the isoxazole ring can participate in hydrogen bonding, which is crucial for binding to biological macromolecules.

Antimicrobial Properties

Research indicates that 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the bromine atom is believed to enhance the compound's cytotoxic effects against certain cancer cell lines.

Research Findings and Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of isoxazole compounds, including 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid. The results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assays : In a recent study, the compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). The findings showed that it inhibited cell proliferation with IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis in cancer cells, suggesting a promising avenue for cancer therapy .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid1610
3-Bromo-5-methylisoxazole-4-carboxylic acid3215
5-Methylisoxazole-4-carboxylic acid64>50

Q & A

Basic: What are the common synthetic routes for 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves:

  • Isoxazole Ring Formation : Cyclization of a nitrile oxide (derived from 5-bromothiophene-2-carbonitrile) with a methyl-substituted alkyne under Huisgen conditions .
  • Bromination : Use of N-bromosuccinimide (NBS) to introduce bromine at the 5-position of the thienyl group, ensuring regioselectivity via radical initiation in an inert atmosphere .
  • Carboxylation : Introduction of the carboxylic acid group via hydrolysis of a methyl ester intermediate under acidic or basic conditions .
    Key Reagents : NBS, sodium hydroxide, and lithium aluminum hydride for reduction steps.

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies protons on the isoxazole (δ 6.2–6.8 ppm for thienyl protons) and methyl groups (δ 2.5 ppm). 13^{13}C NMR confirms the carboxylic acid carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (O-H stretch of carboxylic acid) .
  • Mass Spectrometry : Molecular ion [M+H]+^+ at m/z 301 (calculated for C9_9H6_6BrNO3_3S) .

Advanced: How can conflicting biological activity data in different assays be resolved?

Methodological Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control groups. For example, discrepancies in anticancer activity may arise from varying apoptosis markers (e.g., caspase-3 vs. PARP cleavage) .
  • Dose-Response Curves : Use IC50_{50} values across multiple replicates to confirm potency thresholds.
  • Target Specificity : Perform kinase profiling or receptor binding assays to rule off-target effects .

Advanced: How to optimize Suzuki-Miyaura coupling for synthesizing derivatives?

Methodological Answer:

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in DMF/water (3:1) at 80°C .
  • Base Optimization : Use K2_2CO3_3 for mild conditions or Cs2_2CO3_3 for electron-deficient aryl bromides.
  • Monitoring : Track reaction progress via TLC (Rf_f = 0.4 in ethyl acetate/hexane 1:1) and purify via flash chromatography .

Intermediate: How to address solubility challenges during purification?

Methodological Answer:

  • Solvent Systems : Use DMSO or chloroform for initial dissolution, followed by precipitation in cold diethyl ether .
  • Chromatography : Employ reverse-phase C18 columns with acetonitrile/water gradients.
  • Crystallization : Recrystallize from ethanol/water (7:3) to isolate pure crystals .

Advanced: What computational approaches predict target binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with the isoxazole core as a rigid scaffold. The bromothienyl group shows π-π stacking with kinase ATP pockets (e.g., EGFR) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Models : Correlate Hammett σ values of substituents with IC50_{50} data .

Basic: What key functional groups influence reactivity?

Methodological Answer:

  • Carboxylic Acid : Participates in salt formation (e.g., with amines) and esterification .
  • Bromothienyl Group : Undergoes Suzuki coupling, nucleophilic substitution, or Ullmann reactions .
  • Methyl-Isoxazole : Stabilizes the ring against oxidation but can be halogenated under radical conditions .

Advanced: How to control regioselectivity in electrophilic substitutions?

Methodological Answer:

  • Directing Groups : The isoxazole nitrogen directs electrophiles to the 5-position of the thienyl ring.
  • Temperature Control : Bromination at 0°C favors mono-substitution; higher temperatures risk di-bromination .
  • Lewis Acids : Use FeCl3_3 to stabilize transition states in Friedel-Crafts alkylation .

Intermediate: How to assess stability under varying conditions?

Methodological Answer:

  • Thermal Stability : TGA shows decomposition >200°C. Store at -20°C in amber vials .
  • pH Sensitivity : Stable in pH 4–7; hydrolyzes in strong acids/bases (monitor via HPLC) .
  • Light Exposure : UV-Vis spectroscopy confirms degradation (λmax_{max} shift from 280 nm to 320 nm) .

Advanced: How does this compound compare to similar isoxazole derivatives?

Methodological Answer:

  • Structural Analogues : 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 91182-58-0) lacks the thienyl group, reducing π-stacking in kinase inhibition .
  • Bioactivity : The bromothienyl moiety enhances lipophilicity (logP = 2.1 vs. 1.8 for phenyl derivatives), improving blood-brain barrier penetration .
  • Synthetic Flexibility : Thienyl bromine allows cross-coupling not feasible in chloro or methyl analogues .

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